molecular formula C15H15N5O3S B2838763 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034505-19-4

1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2838763
CAS No.: 2034505-19-4
M. Wt: 345.38
InChI Key: UHGQDBQQMULIOF-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core, substituted with a urea group linked via an ethyl chain to a thiophen-2-ylmethyl moiety. The urea group introduces additional hydrogen-bond donor/acceptor properties, while the thiophene moiety may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c21-13-11-4-1-5-16-12(11)19-15(23)20(13)7-6-17-14(22)18-9-10-3-2-8-24-10/h1-5,8H,6-7,9H2,(H,16,19,23)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGQDBQQMULIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)NCC3=CC=CS3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes: The preparation of 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves multi-step synthesis. The starting materials typically include 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine and thiophene-2-carboxaldehyde. These compounds undergo various condensation, cyclization, and coupling reactions under controlled conditions. Industrial production methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions, such as temperature, pressure, and the use of suitable solvents and catalysts. Efficient purification techniques like recrystallization and chromatography are employed to ensure the compound's purity.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis of this compound involves multi-step pathways, often leveraging microwave-assisted reactions and palladium-catalyzed cross-couplings. Key steps include:

Formation of the Pyrido[2,3-d]pyrimidine Core

  • Cyclization : The tricyclic pyrido[2,3-d]pyrimidine scaffold is synthesized via Ugi–Strecker reactions or copper-catalyzed cyclization of aminopyridine precursors (e.g., Scheme 1 in ).

  • Substitution at N3 : Alkylation or arylation at the N3-position of the pyrido[2,3-d]pyrimidine core is achieved using organopalladium cross-coupling (e.g., Suzuki–Miyaura) or nucleophilic substitution ( ,).

Thiophene Functionalization

  • Electrophilic Substitution : The thiophene ring undergoes sulfonation or halogenation at the 5-position under acidic conditions, enabling further derivatization ( ).

Pyrido[2,3-d]pyrimidine Core

  • Oxidation/Reduction : The 2,4-dioxo groups are redox-active. Reduction with NaBH4 yields dihydro derivatives, while oxidation with KMnO4 can cleave the ring ().

  • Nucleophilic Attack : The electron-deficient pyrimidine ring undergoes nucleophilic substitution at C6 or C8 positions with amines or thiols ( ).

Urea Linkage

  • Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the urea group hydrolyzes to form carbamic acid intermediates, which further decompose into CO2 and amines ( ).

  • Hydrogen Bonding : The urea moiety participates in hydrogen bonding with biological targets (e.g., enzymes), a key feature in its pharmacological activity ( , ).

Thiophene Substituent

  • Suzuki Coupling : The thiophene ring facilitates palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups ( ).

Key Reaction Pathways and Derivatives

Reaction Type Conditions Products Biological Relevance
N-Alkylation K2CO3, DMF, 80°CEthyl-linked derivatives with enhanced solubilityImproved pharmacokinetics ()
Thiophene Halogenation Br2, FeCl3, CHCl35-Bromo-thiophene analogsPrecursors for further cross-coupling ( )
Urea Hydrolysis 6M HCl, refluxCarbamic acid intermediatesDegradation pathway analysis ( )
Cycloaddition Microwave, CuI, 120°CFused tricyclic compoundsEnhanced enzyme inhibition ( , )

Mechanistic Insights from Structural Analogs

  • Inhibition of FDTS : Analogous pyrido[2,3-d]pyrimidines (e.g., B1-PP146 ) inhibit flavin-dependent thymidylate synthase (FDTS) by competing with NADPH binding, as shown in Mycobacterium tuberculosis assays ( ).

  • Kinase Modulation : Urea derivatives (e.g., EP1761528B1) disrupt ATP-binding pockets in kinases via hydrogen bonding, suggesting similar mechanisms for this compound ( , ).

Stability and Degradation

  • Photodegradation : Exposure to UV light induces ring-opening of the pyrido[2,3-d]pyrimidine core, forming quinazoline derivatives ().

  • Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the urea linkage ( ).

Scientific Research Applications

Anticancer Activity

Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various pyrido[2,3-d]pyrimidine derivatives that demonstrated significant cytotoxic effects against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Kinase Inhibition

The compound is also noted for its potential as a kinase inhibitor. Kinases play critical roles in signaling pathways that regulate cell division and survival. The structural features of pyrido[2,3-d]pyrimidines suggest they could effectively inhibit specific kinases implicated in cancer progression. Patent literature has documented various derivatives that function as kinase inhibitors, showcasing the therapeutic potential of this chemical scaffold .

Synthesis of Functionalized Derivatives

The synthesis of this compound can be achieved through efficient one-pot reactions involving multiple components. For instance, a method utilizing microwave irradiation has been developed to synthesize pyrido[2,3-d]pyrimidine derivatives with high yields and reduced environmental impact . This method is particularly beneficial for producing complex molecules quickly and efficiently.

Environmental Considerations

The use of environmentally friendly solvents and catalysts in the synthesis of pyrido[2,3-d]pyrimidines highlights the compound's application in green chemistry. Employing water as a solvent and using catalytic amounts of non-toxic substances like diammonium hydrogen phosphate (DAHP) has been shown to enhance reaction efficiency while minimizing waste .

Table 1: Summary of Biological Activities

CompoundActivityReference
1-(2-(...Anticancer (IC50 values)
1-(2-(...Kinase Inhibition
1-(2-(...Antimicrobial

Case Study: Synthesis Methodology

A detailed study on the synthesis of pyrido[2,3-d]pyrimidine derivatives showcases the following methodologies:

  • Method A: Microwave-assisted synthesis yielding up to 90% efficiency.
  • Method B: Aqueous media synthesis using DAHP as a catalyst with yields around 85% under optimized conditions.

Experimental Conditions:

  • Reaction Time: 30 minutes
  • Temperature: 100°C
  • Solvent: Water

These methodologies not only improve yield but also align with sustainable practices in organic chemistry .

Mechanism of Action

The precise mechanism of action for 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is still under investigation. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to downstream biological effects. Its effects may be mediated through various pathways, such as apoptosis in cancer cells or disruption of bacterial cell walls.

Comparison with Similar Compounds

Fluorinated Benzyl-Substituted Derivatives ()

Compounds 4a–4d share the pyrido[2,3-d]pyrimidine core but differ in substituents:

  • 4a : 4-Fluorobenzyl and 4-(4-fluorobenzyloxy)-3-methoxyphenyl groups.
  • 4b : Simpler 4-(4-fluorobenzyloxy)phenyl substitution.
  • 4c–4d : Methoxyphenyl-2-oxoethyl substituents.
Compound Core Structure Substituents Yield (%) Key Features Reference
4a Pyrido[2,3-d]pyrimidine-2,4-dione 4-Fluorobenzyl, 4-(4-fluorobenzyloxy)-3-methoxyphenyl 27.2 High fluorine content for enhanced bioavailability
4b Pyrido[2,3-d]pyrimidine-2,4-dione 4-Fluorobenzyl, 4-(4-fluorobenzyloxy)phenyl 24.6 Simplified substitution for synthetic efficiency
Target Pyrido[2,3-d]pyrimidine-2,4-dione Ethyl-urea-(thiophen-2-ylmethyl) N/A Urea group for hydrogen-bonding; thiophene for lipophilicity

Key Observations :

  • Fluorinated benzyl groups in 4a–4b improve metabolic stability compared to non-fluorinated analogs.
  • The target compound’s urea-thiophene combination may offer unique solubility and target interactions, but synthetic yields for such derivatives are typically low (e.g., 21–28% in 4a–4d ) .

Pyrimido[4,5-d]pyrimidine Analogs ()

GNF-7 (CAS: 839706-07-9) contains a pyrimido[4,5-d]pyrimidine core with trifluoromethyl and methylpyridinylamino groups.

Feature Target Compound GNF-7
Core Structure Pyrido[2,3-d]pyrimidine-2,4-dione Pyrimido[4,5-d]pyrimidine
Molecular Weight ~400 (estimated) 547.54
Key Substituents Urea-thiophene Trifluoromethyl, methylpyridinylamino
Biological Role Unknown Ras signaling inhibitor

Comparison :

  • GNF-7’s larger molecular weight and trifluoromethyl group may enhance target binding but reduce solubility. The target compound’s urea group could mitigate this via hydrogen bonding.

Thieno[2,3-d]pyrimidine Derivatives

Imidazo[1,2-a]pyridine Derivatives ()

Compound 2d (imidazo[1,2-a]pyridine core) exhibits a higher yield (55%) compared to pyrido[2,3-d]pyrimidines, likely due to milder reaction conditions.

Parameter Target Compound 2d
Core Structure Pyrido[2,3-d]pyrimidine-2,4-dione Imidazo[1,2-a]pyridine
Yield (%) N/A 55
Melting Point (°C) N/A 215–217

Comparison : The imidazo[1,2-a]pyridine core’s synthetic accessibility suggests that pyrido[2,3-d]pyrimidines may require optimization for scalable production.

Biological Activity

The compound 1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a derivative of pyrido[2,3-d]pyrimidine and thiophene, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions that can be optimized through various methods. For instance, microwave-assisted synthesis has been reported to yield high amounts of these compounds efficiently. The general procedure involves the reaction of 4(6)-aminouracil with malononitrile and aromatic aldehydes under specific conditions to produce the desired pyrido derivatives .

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and antioxidant potential.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For example, compounds derived from this scaffold have shown efficacy against various cancer cell lines including HepG2 (human hepatoblastoma) and HCT-116 (colon carcinoma) with IC50 values indicating potent activity . The mechanism of action is often linked to the inhibition of specific kinases involved in tumorigenesis.

Cell Line IC50 Value (μM) Reference
HepG26.2
HCT-11627.3

Antioxidant Activity

In addition to anticancer effects, the compound has been evaluated for its antioxidant activities. A related study demonstrated that certain pyrido derivatives exhibited superior antioxidant effects compared to standard antioxidants like ascorbic acid. The IC50 values for these compounds were found to be lower than those of traditional antioxidants, suggesting a potential application in oxidative stress-related conditions .

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression such as Aurora B kinase and other receptor tyrosine kinases (RTKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are attributed to the ability of the compound to scavenge free radicals and reduce oxidative damage within cells .

Case Studies

Several studies have documented the effects of related compounds on various biological targets:

  • Study on HepG2 Cells : A novel pyrido derivative was tested against HepG2 cells and showed a significant reduction in cell viability at low concentrations (IC50 = 6.2 μM), indicating strong anticancer potential .
  • Antioxidant Evaluation : In a comparative study with ascorbic acid, a related compound exhibited an IC50 value of 28.23 μg/mL against ABTS radical scavenging activity, showcasing its potential as a therapeutic antioxidant agent .

Q & A

Q. Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HeLa) .
  • Solubility Testing : Evaluate in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced: How can contradictory IC₅₀ values across studies be resolved?

Answer :
Contradictions often arise from assay variability. Mitigate this by:

  • Standardized Protocols : Use identical buffer conditions (e.g., Tris-HCl pH 7.5, 10 mM MgCl₂) and enzyme batches .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., substrate concentration, incubation time) and identify confounding factors .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity or thermal shift assays for target engagement .

Advanced: What computational methods support reaction pathway optimization?

Q. Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in heterocyclic ring formation .
  • Reaction Network Analysis : Tools like RMG (Reaction Mechanism Generator) map possible pathways and byproducts, reducing trial-and-error synthesis .
  • Machine Learning : Train models on existing reaction data (e.g., PubChem) to predict optimal solvents/catalysts for urea bond formation .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer :
Focus on substituents influencing potency and selectivity:

Modification Impact Reference
Thiophene → BenzothiopheneIncreased lipophilicity and target affinity
Ethyl linker → PropylAltered binding pocket occupancy
Urea → ThioureaEnhanced hydrogen-bonding capacity
  • Rational Design : Prioritize substitutions at the pyrido[2,3-d]pyrimidine 2,4-dioxo positions to modulate electron density .

Advanced: What strategies address poor aqueous solubility in preclinical studies?

Q. Answer :

  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance solubility without altering bioactivity .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) during crystallization to improve dissolution rates .
  • Prodrug Approach : Introduce hydrolyzable groups (e.g., phosphate esters) at the urea nitrogen for pH-dependent release .

Advanced: How can metabolomics identify off-target effects?

Q. Answer :

  • LC-MS/MS Profiling : Compare metabolite profiles in treated vs. control cells to detect unexpected adducts or degradation products .
  • CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to predict drug-drug interactions .
  • Network Pharmacology : Map compound-target-pathway interactions using databases like STITCH or KEGG .

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